molecular formula C22H14F3NO3 B590465 1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione CAS No. 1208222-39-2

1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

Cat. No. B590465
CAS RN: 1208222-39-2
M. Wt: 397.353
InChI Key: SPBGRXOPAXZSER-UHFFFAOYSA-N
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Description

“1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione” is a chemical compound . It has potential applications in scientific research due to its unique structure. It offers opportunities for studying various properties and exploring its role in medicinal chemistry, materials science, and biological investigations.


Synthesis Analysis

The compound was synthesized by condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide . The compound was obtained in two separate forms, crystal and amorphous . It was proved by NMR data and X-ray diffraction findings that the crystal form is the Z-isomer and the amorphous form is a mixture of the E- and Z-isomers .


Molecular Structure Analysis

The molecular structure of E- and Z-isomer mixture was confirmed by analytical and spectral data (UV, IR, 1 H NMR, HSQC-2D and MS) . The Z-conformer of the compound was characterized by NMR spectroscopy and X-ray single crystal diffraction analysis method (SC-XRD) .


Chemical Reactions Analysis

The compound shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .


Physical And Chemical Properties Analysis

The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound . The compound displays various colors from reduced to oxidized states .

Scientific Research Applications

  • Molecular and Crystal Structure Analysis : A study by Karalı (2021) focused on determining the molecular structure and isomers of a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, providing insights into its crystal form and molecular interactions. This research is significant for understanding the physical and chemical properties of similar compounds (Karalı, 2021).

  • Synthesis and Crystal Structures : Kaynak, Özbey, and Karalı (2013) synthesized novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione and analyzed their crystal structures, contributing to a deeper understanding of their molecular arrangements and potential applications (Kaynak, Özbey, & Karalı, 2013).

  • Antituberculosis Activity : Güzel, Karalı, and Salman (2008) explored the antituberculosis activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting their potential as inhibitors of Mycobacterium tuberculosis growth. This suggests possible therapeutic applications for these compounds (Güzel, Karalı, & Salman, 2008).

  • QSAR Study for Antitubercular Agents : Shahlaei, Fassihi, and Nezami (2009) conducted a QSAR study to establish relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives and their anti-tubercular activity. This study contributes to the development of more effective antitubercular drugs (Shahlaei, Fassihi, & Nezami, 2009).

  • Selective Carbonic Anhydrase Inhibitors : Eraslan-Elma et al. (2022) investigated the inhibitory effects of 1H-indole-2,3-dione derivatives on human carbonic anhydrases, showing potential for selective inhibition of certain isoenzymes. This research may have implications in developing targeted therapies for conditions involving these enzymes (Eraslan-Elma et al., 2022).

properties

IUPAC Name

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGRXOPAXZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

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